molecular formula C11H8FN3O3 B11045306 5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{[(4-fluorophenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11045306
M. Wt: 249.20 g/mol
InChI Key: OPBJPDAZROHXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound known for its unique structure and potential applications in various fields This compound features a pyrimidinetrione core with a 4-fluoroanilino group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of 4-fluoroaniline with a suitable pyrimidinetrione precursor. One common method includes the condensation reaction between 4-fluoroaniline and barbituric acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the 4-fluoroanilino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chloroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(2-Methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-[(4-Ethoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

5-[(4-Fluoroanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to the presence of the fluorine atom in the anilino group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C11H8FN3O3

Molecular Weight

249.20 g/mol

IUPAC Name

5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8FN3O3/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18)

InChI Key

OPBJPDAZROHXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.